Methyl 2-chloro-5-({[1-(thiophen-2-ylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate
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Overview
Description
METHYL 2-CHLORO-5-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-AMIDO]BENZOATE is a complex organic compound that features a benzoate ester, a piperidine ring, and a thiophene sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-CHLORO-5-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-AMIDO]BENZOATE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the thiophene sulfonyl group, and the esterification of the benzoate. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, such as continuous flow chemistry, to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-CHLORO-5-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-AMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the ester to an alcohol.
Substitution: Halogen substitution reactions can occur at the chloro group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing key roles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the ester group can produce alcohols.
Scientific Research Applications
METHYL 2-CHLORO-5-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-AMIDO]BENZOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of METHYL 2-CHLORO-5-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-AMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The thiophene sulfonyl group may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
METHYL 2-CHLORO-5-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-AMIDO]BENZOATE: Similar structure but with a different position of the amido group.
2-CHLORO METHYL THIOPHENE: Shares the thiophene and chloro groups but lacks the piperidine and benzoate moieties.
Uniqueness
METHYL 2-CHLORO-5-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-AMIDO]BENZOATE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C18H19ClN2O5S2 |
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Molecular Weight |
442.9 g/mol |
IUPAC Name |
methyl 2-chloro-5-[(1-thiophen-2-ylsulfonylpiperidine-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C18H19ClN2O5S2/c1-26-18(23)14-10-13(6-7-15(14)19)20-17(22)12-4-2-8-21(11-12)28(24,25)16-5-3-9-27-16/h3,5-7,9-10,12H,2,4,8,11H2,1H3,(H,20,22) |
InChI Key |
PUXJAEAJEJKIQA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CS3)Cl |
Origin of Product |
United States |
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